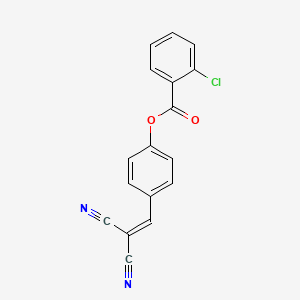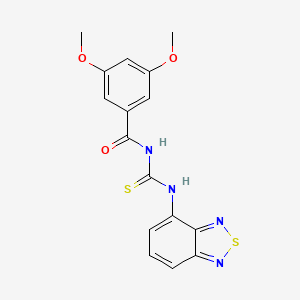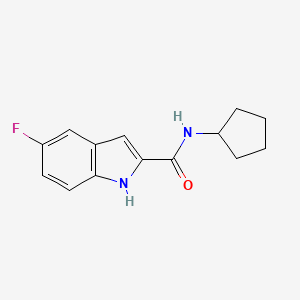![molecular formula C23H17ClN2O B15154333 3-[bis(1H-indol-3-yl)methyl]-4-chlorophenol](/img/structure/B15154333.png)
3-[bis(1H-indol-3-yl)methyl]-4-chlorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[bis(1H-indol-3-yl)methyl]-4-chlorophenol is a complex organic compound that features a bis(indolyl)methane structure. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in medicinal chemistry . The compound’s structure includes two indole moieties attached to a central carbon, which is also bonded to a chlorophenol group. This unique arrangement imparts the compound with distinctive chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[bis(1H-indol-3-yl)methyl]-4-chlorophenol typically involves the alkylation of indoles with chlorophenol derivatives. One common method employs lithium tert-butoxide (LiOtBu) as a base to promote the alkylation reaction under air . This method is advantageous due to its metal catalyst-free nature and the use of unactivated aliphatic alcohols as alkylating agents. The reaction conditions generally involve moderate temperatures and the presence of oxygen, which acts as an oxidant.
Industrial Production Methods
Industrial production of bis(indolyl)methane derivatives, including this compound, often utilizes scalable and environmentally friendly processes. These methods may involve the use of green solvents and catalysts to minimize environmental impact. For example, the use of ethanol as a solvent and α-chymotrypsin as a biocatalyst has been reported to yield high purity products with good efficiency .
Análisis De Reacciones Químicas
Types of Reactions
3-[bis(1H-indol-3-yl)methyl]-4-chlorophenol undergoes various chemical reactions, including:
Oxidation: The indole moieties can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can target the chlorophenol group, converting it to a phenol.
Substitution: Electrophilic substitution reactions are common, particularly at the indole nitrogen and the phenolic hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or sulfonyl chlorides for sulfonation.
Major Products
The major products formed from these reactions include various substituted indoles, phenols, and quinonoid derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-[bis(1H-indol-3-yl)methyl]-4-chlorophenol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-[bis(1H-indol-3-yl)methyl]-4-chlorophenol involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
3,3’-Diindolylmethane: Another bis(indolyl)methane derivative with similar biological activities but lacking the chlorophenol group.
Indole-3-carbinol: A simpler indole derivative with significant anti-cancer properties.
Bis(indolyl)methanes with different substituents: Variations in the substituents on the indole rings or the central carbon can lead to differences in biological activity and chemical reactivity.
Uniqueness
3-[bis(1H-indol-3-yl)methyl]-4-chlorophenol is unique due to the presence of the chlorophenol group, which enhances its reactivity and potential biological activities. This structural feature distinguishes it from other bis(indolyl)methane derivatives and contributes to its diverse applications in research and industry .
Propiedades
Fórmula molecular |
C23H17ClN2O |
|---|---|
Peso molecular |
372.8 g/mol |
Nombre IUPAC |
3-[bis(1H-indol-3-yl)methyl]-4-chlorophenol |
InChI |
InChI=1S/C23H17ClN2O/c24-20-10-9-14(27)11-17(20)23(18-12-25-21-7-3-1-5-15(18)21)19-13-26-22-8-4-2-6-16(19)22/h1-13,23,25-27H |
Clave InChI |
JIUAOHTYXJINSE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)C(C3=C(C=CC(=C3)O)Cl)C4=CNC5=CC=CC=C54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B15154276.png)
![1-(3-chloro-4-methylphenyl)-6-{4-[(2,6-dichlorobenzyl)oxy]phenyl}-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15154295.png)
![7,8-dimethyl-5-pyridin-4-yl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B15154296.png)




![2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B15154315.png)
![Ethyl 4-[4-(phenylcarbonyl)piperazin-1-yl]-3-({[4-(propan-2-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B15154316.png)

![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-(2-methylphenyl)glycinamide](/img/structure/B15154325.png)
![N-cyclohexyl-5-{[(4-methylphenyl)carbamoyl]amino}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B15154341.png)
